1-Ethynyl-N-methylcyclopropane-1-sulfonamide
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Overview
Description
1-Ethynyl-N-methylcyclopropane-1-sulfonamide is a chemical compound with the molecular formula C6H9NO2S It is characterized by the presence of an ethynyl group, a cyclopropane ring, and a sulfonamide group
Preparation Methods
The synthesis of 1-ethynyl-N-methylcyclopropane-1-sulfonamide typically involves the reaction of cyclopropane derivatives with sulfonamide precursors under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: This involves the formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction.
Sulfonamidation: The sulfonamide group is introduced by reacting the intermediate compounds with sulfonamide reagents.
Chemical Reactions Analysis
1-Ethynyl-N-methylcyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethynyl-N-methylcyclopropane-1-sulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethynyl-N-methylcyclopropane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-Ethynyl-N-methylcyclopropane-1-sulfonamide can be compared with other similar compounds such as:
N-methylcyclopropane-1-sulfonamide: Lacks the ethynyl group, which affects its reactivity and applications.
1-ethynylcyclopropane-1-sulfonamide: Lacks the N-methyl group, which influences its binding properties and biological activity.
Cyclopropane-1-sulfonamide: Lacks both the ethynyl and N-methyl groups, making it less versatile in chemical reactions and applications.
The presence of both the ethynyl and N-methyl groups in this compound makes it unique and enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-ethynyl-N-methylcyclopropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-3-6(4-5-6)10(8,9)7-2/h1,7H,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUSOEFXWQUIMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1(CC1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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